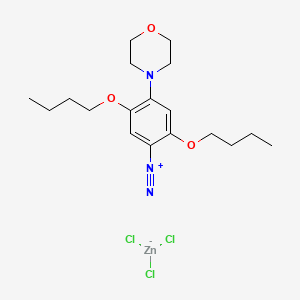
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) is a complex organic compound known for its unique structure and properties. This compound is part of the diazonium family, which is characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The addition of 2,5-dibutoxy and 4-(4-morpholinyl) groups, along with the trichlorozincate(1-) counterion, imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) typically involves the diazotization of an aromatic amine precursor. The process generally includes the following steps:
Aromatic Amine Preparation: The starting material, an aromatic amine with 2,5-dibutoxy and 4-(4-morpholinyl) substituents, is synthesized through standard organic synthesis techniques.
Diazotization Reaction: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Trichlorozincate(1-) Salt: The diazonium salt is then reacted with zinc chloride to form the trichlorozincate(1-) complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reagent concentrations to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Conducted in alkaline conditions with phenols or in acidic conditions with aromatic amines.
Reduction Reactions: Achieved using reducing agents such as sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo dyes with vibrant colors.
Reduction Reactions: Aromatic amines.
Applications De Recherche Scientifique
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the type of reaction and the reagents involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenediazonium tetrafluoroborate
- Benzenediazonium chloride
- Benzenediazonium sulfate
Uniqueness
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate(1-) is unique due to the presence of the 2,5-dibutoxy and 4-(4-morpholinyl) substituents, which impart specific chemical properties and reactivity. The trichlorozincate(1-) counterion also influences its solubility and stability, making it distinct from other diazonium salts.
This compound’s unique structure and properties make it valuable for various applications in scientific research and industry, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
32457-96-8 |
|---|---|
Formule moléculaire |
C18H28Cl3N3O3Zn |
Poids moléculaire |
506.2 g/mol |
Nom IUPAC |
2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;dichlorozinc;chloride |
InChI |
InChI=1S/C18H28N3O3.3ClH.Zn/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;;;;/h13-14H,3-12H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |
Clé InChI |
DPSHVJVLUUPJAI-UHFFFAOYSA-K |
SMILES |
CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.Cl[Zn-](Cl)Cl |
SMILES canonique |
CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.[Cl-].Cl[Zn]Cl |
Key on ui other cas no. |
32457-96-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















